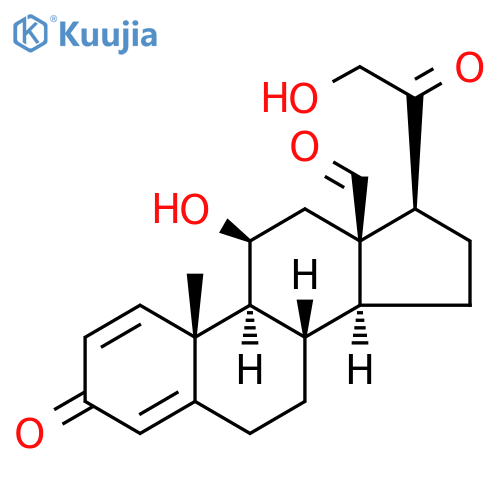Cas no 76959-24-5 (1-Dehydro Aldosterone)

1-Dehydro Aldosterone structure
商品名:1-Dehydro Aldosterone
CAS番号:76959-24-5
MF:C21H26O5
メガワット:358.428146839142
CID:548667
1-Dehydro Aldosterone 化学的及び物理的性質
名前と識別子
-
- Pregna-1,4-dien-18-al,11,21-dihydroxy-3,20-dioxo-, (11b)- (9CI)
- 1-Dehydro Aldosterone
- 1 Dehydroaldosterone
- 1,4-PREGNADIEN-11-BETA, 18,21-DIOL-3,20-DIONE
- 1,4-PREGNADIEN-18-AL-11B,21-DIOL-3,20-DIONE
- A,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al
- currency1-Aldosterone
- (8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-13-carbaldehyde
- 1-DEHYDRO, 18-HYDROXYCORTICOSTERONE
- 1-DEHYDROALDOSTERONE
- 18-HYDROXYCORTICOSTERONE, 1-DEHYDRO
- 1,4-PREGNADIEN-18-AL-11BETA,21-DIOL-3,20-DIONE
- 1-dehydroaldosterone crystalline
- (11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al
-
- インチ: 1S/C21H26O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,11,14-17,19,22,25H,2-5,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1
- InChIKey: AYWYRFAPXIHLER-ZVIOFETBSA-N
- ほほえんだ: C([C@]12C[C@H](O)[C@]3([H])[C@]4(C=CC(=O)C=C4CC[C@@]3([H])[C@]1([H])CC[C@@H]2C(=O)CO)C)=O
計算された属性
- せいみつぶんしりょう: 360.19400
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 582.3±50.0 °C at 760 mmHg
- フラッシュポイント: 320.0±26.6 °C
- ようかいど: 氯仿(微溶)、二氯甲烷(微溶)、甲醇(微溶)
- PSA: 94.83000
- LogP: 1.41510
- 酸性度係数(pKa): 12.98±0.10(Predicted)
- じょうきあつ: 0.0±3.7 mmHg at 25°C
1-Dehydro Aldosterone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Dehydro Aldosterone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D229105-.5mg |
1-Dehydro Aldosterone |
76959-24-5 | .5mg |
$ 368.00 | 2023-04-17 | ||
| TRC | D229105-0.5mg |
1-Dehydro Aldosterone |
76959-24-5 | 0.5mg |
$ 325.00 | 2023-02-02 | ||
| TRC | D229105-5mg |
1-Dehydro Aldosterone |
76959-24-5 | 5mg |
$ 2907.00 | 2023-09-08 |
1-Dehydro Aldosterone 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
